molecular formula C21H24N2O3S B2613957 N-cyclohexyl-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide CAS No. 1016152-04-7

N-cyclohexyl-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide

Cat. No.: B2613957
CAS No.: 1016152-04-7
M. Wt: 384.49
InChI Key: UCACIZWHDJCLNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide is a useful research compound. Its molecular formula is C21H24N2O3S and its molecular weight is 384.49. The purity is usually 95%.
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Mechanism of Action

Target of Action

N-cyclohexyl-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide, also known as AKOS001456132, primarily targets the PD-1 and VEGF pathways . These pathways play crucial roles in immunosuppression and tumor angiogenesis, respectively .

Mode of Action

AKOS001456132 interacts with its targets by binding to both PD-1 and VEGF simultaneously, effectively blocking interactions with their ligands and the downstream signaling effects . In the presence of VEGF, AKOS001456132 forms soluble complexes with VEGF dimers, leading to over 10-fold enhanced binding affinity of AKOS001456132 to PD-1 .

Biochemical Pathways

The compound AKOS001456132 affects the PD-1 and VEGF pathways. By blocking these pathways, it inhibits PD-1-mediated immunosuppression and blocks tumor angiogenesis . The downstream effects include reduced cell surface PD-1 expression on human T-cell lines, increased potency on blockade of PD-1/PD-L1 signaling, and subsequent enhanced T cell activation .

Pharmacokinetics

The compound’s ability to form soluble complexes with vegf dimers suggests it may have good bioavailability .

Result of Action

The molecular and cellular effects of AKOS001456132’s action include enhanced binding affinity to PD-1 in the presence of VEGF, reduced cell surface PD-1 expression on human T-cell lines, increased potency on blockade of PD-1/PD-L1 signaling, and subsequent enhanced T cell activation . These effects contribute to its anti-tumor response .

Action Environment

It’s known that environmental factors can affect the epigenome, which in turn can influence the effectiveness of compounds

Properties

IUPAC Name

N-cyclohexyl-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3S/c24-21(22-19-9-5-2-6-10-19)18-11-13-20(14-12-18)23-27(25,26)16-15-17-7-3-1-4-8-17/h1,3-4,7-8,11-16,19,23H,2,5-6,9-10H2,(H,22,24)/b16-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCACIZWHDJCLNE-FOCLMDBBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)NC(=O)C2=CC=C(C=C2)NS(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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